molecular formula C14H14N2O B1295272 N-Acetyl-1,2-diphenylhydrazine CAS No. 22293-38-5

N-Acetyl-1,2-diphenylhydrazine

Cat. No. B1295272
CAS RN: 22293-38-5
M. Wt: 226.27 g/mol
InChI Key: LFKFRELTJWUQLE-UHFFFAOYSA-N
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Description

N-Acetyl-1,2-diphenylhydrazine is a chemical compound with the linear formula C14H14N2O . Its CAS Number is 22293-38-5 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of N-Acetyl-1,2-diphenylhydrazine is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

The reaction between RuCl2(PPh3)3, and 1,2-diphenylhydrazine resulted in rearrangement and coordination of ortho-semidine . The product, RuCl2(PPh3)2(κ2-NH2-1,2-C6H4-NHPh), was characterized spectroscopically and the molecular structure was conclusively determined using X-ray crystallography .


Physical And Chemical Properties Analysis

N-Acetyl-1,2-diphenylhydrazine has a molecular weight of 226.2738 . It is a crystalline solid with a melting point of 123–126°C and a boiling point of 309°C . It is very soluble in alcohol and slightly soluble in benzene .

Safety And Hazards

This compound is harmful if swallowed, inhaled, or absorbed through the skin. It may cause irritation. When heated to decomposition, it emits toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides .

Future Directions

Future versions of the NIST Chemistry WebBook site may rely on reaction search pages in place of the enumerated reaction displays seen below . This suggests that future research could focus on developing more efficient ways to search for reactions involving specific species.

properties

IUPAC Name

N,N'-diphenylacetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-12(17)16(14-10-6-3-7-11-14)15-13-8-4-2-5-9-13/h2-11,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFKFRELTJWUQLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1=CC=CC=C1)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50176840
Record name N-Acetyl-1,2-diphenylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50176840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49670697
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-Acetyl-1,2-diphenylhydrazine

CAS RN

22293-38-5
Record name N-Acetyl-1,2-diphenylhydrazine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Acetylhydrazobenzene
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Record name N-Acetyl-1,2-diphenylhydrazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Acetyl-1,2-diphenylhydrazine
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